molecular formula C16H25NO B4857595 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine

1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine

Cat. No. B4857595
M. Wt: 247.38 g/mol
InChI Key: CILPRZCQDSLDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine, also known as DMXB-A, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. In

Mechanism of Action

1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological processes such as learning, memory, and attention. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways that ultimately result in the neuroprotective and cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of neurological disorders. It has been found to reduce oxidative stress and inflammation in the brain, which are major contributors to the pathogenesis of these disorders. This compound has also been shown to improve cognitive function and memory by modulating the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for the α7 nAChR. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. Additionally, this compound has been shown to have a good safety profile and low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.

Future Directions

There are several future directions for the research on 1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine. One potential application is its use in treating schizophrenia, which has been linked to dysfunction of the α7 nAChR. Another potential application is its use in treating Parkinson's disease, which has been linked to oxidative stress and inflammation in the brain. Additionally, further studies are needed to explore the potential of this compound in modulating other neurotransmitter systems and its effects on long-term cognitive function.

Scientific Research Applications

1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the pathogenesis of neurological disorders.

properties

IUPAC Name

1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-14-7-8-16(13-15(14)2)18-12-6-5-11-17-9-3-4-10-17/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPRZCQDSLDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine
Reactant of Route 6
1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.